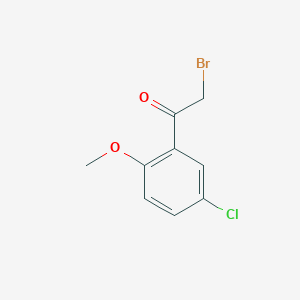

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bromo-chloro-methoxyphenyl ethanones involves multi-step procedures that can yield enantiomerically pure compounds. For example, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes involves a 7-step procedure starting from a related methanone compound, demonstrating the complexity and precision required in synthesizing such molecules (Zhang et al., 2014).

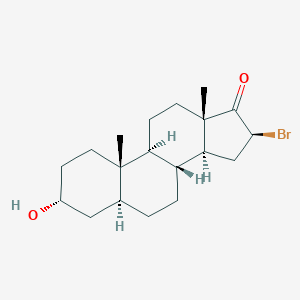

Molecular Structure Analysis

The crystal and molecular structure of related compounds have been determined using techniques such as X-ray diffraction, revealing insights into their geometric configurations. For instance, the molecular structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone has been confirmed, providing a basis for understanding the structural aspects of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone and similar molecules (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

Chemical reactions involving halogenated methoxyphenyl ethanones can lead to a variety of products, depending on the conditions and reactants used. For instance, the condensation of related compounds with N,N-dimethylformamide dimethyl acetal has been explored, showcasing the versatility and reactivity of these molecules (Moskvina et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points and solubility, can be determined through standard laboratory techniques. These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in various scientific fields.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone and similar compounds can be studied through experimental and theoretical methods. Investigations into the pyrolysis products of new psychoactive substances related to this compound provide insights into its chemical stability and potential degradation pathways (Texter et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Enantiomeric Purification A significant application of compounds related to 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is in the synthesis and enantiomeric purification of organic molecules. For instance, a study detailed a facile 7-step procedure for the synthesis of enantiomerically pure diarylethanes, starting from compounds structurally similar to 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone. The process involves crystallization for optical purity and single-crystal X-ray diffraction for absolute configuration determination, highlighting the compound's utility in obtaining enantiomerically pure substances with high purity and scalability (Zhang et al., 2014).

Metabolic Studies Although the direct study of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone's metabolic pathways was not found, related research on the metabolism of structurally similar compounds offers insights into potential biotransformations. For example, a study on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, suggesting possible metabolic pathways for bromo-substituted phenethylamines. These findings imply that 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone could undergo similar metabolic transformations, providing a basis for understanding its biodegradation or bioactivation in biological systems (Kanamori et al., 2002).

Chemical Synthesis Improvements Research also extends to the improvement of synthetic methodologies for related compounds. For instance, a study focused on enhancing the synthetic process for a key intermediate, 2-bromo-1-(4-hydroxyphenyl)ethanone, yielding significant improvements in purity and yield. This research underscores the ongoing efforts to optimize synthetic routes for bromo-substituted phenyl ethanones, which could apply to the synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone, enhancing its availability for further research and application (Yu-feng, 2013).

Antitumor Activity Additionally, compounds structurally similar to 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone have been investigated for their antitumor effects. Research on phenyl-substituted 2-chloromethyl-3-phenyl-1,4-naphthoquinones, which share a bromo-substituent similar to 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone, demonstrated antitumor activity against Sarcoma 180 ascites cells in mice. This suggests potential research avenues into the antitumor properties of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone and related compounds (Lin & Sartorelli, 1976).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMDYDGPEROASV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365805 |

Source

|

| Record name | 2-Bromo-1-(5-chloro-2-methoxy-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone | |

CAS RN |

111841-05-5 |

Source

|

| Record name | 2-Bromo-1-(5-chloro-2-methoxy-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)

![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)